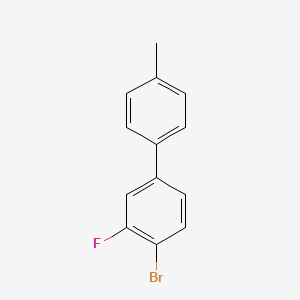![molecular formula C12H16FNO4S B6196856 tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate CAS No. 2751615-65-1](/img/no-structure.png)
tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate: is a chemical compound with the molecular formula C12H16FNO4S and a molecular weight of 289.3 g/mol. This compound is known for its unique properties and has garnered significant interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate involves several steps. One common method includes the reaction of tert-butyl N-methylcarbamate with 3-(fluorosulfonyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide, leading to the formation of corresponding ether derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, leading to the disruption of essential biochemical processes. This inhibition can result in various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate can be compared with other similar compounds, such as:
tert-butyl N-[3-(chlorosulfonyl)phenyl]-N-methylcarbamate: This compound has a similar structure but contains a chlorosulfonyl group instead of a fluorosulfonyl group. The presence of chlorine can lead to different reactivity and biological activities.
tert-butyl N-[3-(methylsulfonyl)phenyl]-N-methylcarbamate: This compound contains a methylsulfonyl group, which can also affect its chemical and biological properties.
tert-butyl N-[3-(bromosulfonyl)phenyl]-N-methylcarbamate:
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with 3-(fluorosulfonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl N-methylcarbamate", "3-(fluorosulfonyl)aniline", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-methylcarbamate in a dry solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir for 10-15 minutes.", "Step 3: Add 3-(fluorosulfonyl)aniline to the reaction mixture and stir for 12-24 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.", "Step 5: Purify the product by column chromatography or recrystallization to obtain tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate as a white solid." ] } | |
CAS-Nummer |
2751615-65-1 |
Molekularformel |
C12H16FNO4S |
Molekulargewicht |
289.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



